4-[4-(3-chlorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide
Overview
Description
4-[4-(3-chlorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide is a complex organic compound that features both indole and piperazine moieties. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, known for its diverse biological activities . The piperazine ring is also widely employed in pharmaceuticals due to its biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-chlorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Indole Derivative Synthesis: Indole derivatives are often synthesized via cycloaddition reactions or through the Fischer indole synthesis.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-chlorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the butanamide chain can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-[4-(3-chlorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(3-chlorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(3-chlorophenyl)piperazino]-N-(1H-indol-3-yl)-4-oxobutanamide
- 4-[4-(3-chlorophenyl)piperazino]-N-(1H-indol-2-yl)-4-oxobutanamide
Uniqueness
4-[4-(3-chlorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and interaction with molecular targets .
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1H-indol-5-yl)-4-oxobutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c23-17-2-1-3-19(15-17)26-10-12-27(13-11-26)22(29)7-6-21(28)25-18-4-5-20-16(14-18)8-9-24-20/h1-5,8-9,14-15,24H,6-7,10-13H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIVFNTYORPTPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC(=O)NC3=CC4=C(C=C3)NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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